molecular formula C18H16ClFN4S B4575546 N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4575546
M. Wt: 374.9 g/mol
InChI Key: SKVPRTKOQOXHMI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C18H16ClFN4S and its molecular weight is 374.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0768236 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that thiourea derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, novel fluoro-substituted benzo[b]pyran compounds, which include thiourea derivatives, demonstrated anti-lung cancer activity at low concentrations (Hammam et al., 2005). Furthermore, a study by Nițulescu et al. (2015) highlighted the apoptotic activity of new pyrazole derivatives, including thiourea chimeric derivatives, in cancer cell lines, indicating their potential as anticancer drugs (Nițulescu et al., 2015).

Anti-inflammatory Activity

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found that several compounds showed significant to moderate anti-inflammatory activity (Sunder & Maleraju, 2013).

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antimicrobial properties. A study on the synthesis of eperezolid-like molecules showed that these compounds exhibited high anti-Mycobacterium smegmatis activity, indicating their potential as antimicrobial agents (Yolal et al., 2012).

Antidiabetic Agents

Research into the development of antidiabetic agents has included the exploration of thiourea derivatives. Faidallah et al. (2016) prepared fluorinated pyrazoles, benzenesulfonylurea, and thiourea derivatives as hypoglycemic agents, highlighting the potential of these compounds in antidiabetic drug development (Faidallah et al., 2016).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4S/c1-12-2-7-15(10-16(12)19)21-18(25)22-17-8-9-24(23-17)11-13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVPRTKOQOXHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

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